molecular formula C9H16N4O B13322013 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide

Cat. No.: B13322013
M. Wt: 196.25 g/mol
InChI Key: BEGZNEUIICKTPF-UHFFFAOYSA-N
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Description

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with N,N-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylacetamide
  • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylacetamide
  • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-benzylacetamide

Uniqueness

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its N,N-dimethylpropanamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)-N,N-dimethylpropanamide

InChI

InChI=1S/C9H16N4O/c1-6-5-13(11-8(6)10)7(2)9(14)12(3)4/h5,7H,1-4H3,(H2,10,11)

InChI Key

BEGZNEUIICKTPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)C(C)C(=O)N(C)C

Origin of Product

United States

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